molecular formula C19H23N3O6S B2609051 ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-34-4

ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2609051
CAS No.: 864860-34-4
M. Wt: 421.47
InChI Key: FMOBBALRLKURAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • A 5-nitrofuran-2-amido substituent at position 2, introducing electron-withdrawing nitro groups that may modulate reactivity and biological activity.
  • An ethyl ester at position 3, common in prodrug strategies to improve solubility or bioavailability .

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-6-27-17(24)13-10-9-18(2,3)21-19(4,5)14(10)29-16(13)20-15(23)11-7-8-12(28-11)22(25)26/h7-8,21H,6,9H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOBBALRLKURAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the carboxylate and amido groups .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts such as gold composite on nickel oxide with potassium carbonate has been reported to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different functional groups.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various nitrofuran derivatives, amino derivatives, and substituted thieno[2,3-c]pyridine compounds .

Scientific Research Applications

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is primarily based on its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety is known to form reactive intermediates that can damage bacterial DNA, leading to cell death. The thieno[2,3-c]pyridine moiety may also contribute to its biological activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Weight

Compound Name / Substituent at Position 2 Molecular Formula Molecular Weight Key Features Source
Target compound : 5-nitrofuran-2-amido C₁₉H₂₃N₃O₅S ~413.5 (estimated) Nitro group enhances electrophilicity; furan oxygen may participate in H-bonding. N/A
5,5,7,7-Tetramethyl-2-(4-methylbenzamido) C₂₀H₂₅N₃O₂S 371.5 Benzamido group offers lipophilicity; methyl substitution reduces polarity .
2-(3-Oxo-3H-benzo[f]chromene-2-amido) C₂₉H₂₇N₃O₄S 529.6 Extended aromatic system increases π-π stacking potential; ketone introduces redox sensitivity .
2-(Thiophene-2-amido) C₁₉H₂₄N₂O₃S₂ 392.5 Thiophene’s sulfur atom may alter electronic properties vs. furan; no nitro group reduces electrophilicity .
2-[4-(Tetrahydroisoquinoline-2-sulfonyl)benzamido] C₃₀H₃₅N₃O₅S₂ 581.7 Sulfonamide and tetrahydroisoquinoline groups enhance solubility and target specificity .

Theoretical Properties

Using Parr’s absolute hardness (η) and electronegativity (χ) principles :

  • The nitro group in the target compound lowers η (increases softness), making it more reactive toward soft electrophiles.
  • Benzamido and thiophene analogs exhibit higher η due to less electron-deficient substituents, favoring interactions with hard bases.

Biological Activity

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic pathway typically includes the formation of the thieno[2,3-c]pyridine framework followed by the introduction of the nitrofuran moiety. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of thieno[2,3-c]pyridine compounds. The results indicated that the nitrofuran substitution significantly enhanced the antimicrobial activity compared to non-substituted analogs .
  • Cancer Cell Line Study : Another investigation focused on the anticancer properties of this compound against MCF-7 cells. The study revealed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands disrupting replication and transcription processes.
  • Enzyme Inhibition : It is believed to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.